1-(2-Amino-3-bromophenyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-bromophenyl)naphthalen-2-ol is an organic compound with the molecular formula C16H12BrNO. It is a derivative of naphthalen-2-ol, where the naphthalene ring is substituted with an amino group and a bromine atom on the phenyl ring.
Preparation Methods
The synthesis of 1-(2-Amino-3-bromophenyl)naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, where naphthalen-2-ol reacts with formaldehyde and a secondary amine, such as 2-amino-3-bromophenylamine . The reaction is typically carried out in the presence of a catalyst, such as silica sulfuric acid, under reflux conditions in a suitable solvent like glycerol . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Amino-3-bromophenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.
Cycloaddition: The compound can participate in Diels-Alder reactions to form chromane and chromene derivatives.
Scientific Research Applications
1-(2-Amino-3-bromophenyl)naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-bromophenyl)naphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. For example, its antibacterial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s structure allows it to form strong hydrogen bonds and π-π interactions with the active sites of target proteins, disrupting their normal function.
Comparison with Similar Compounds
1-(2-Amino-3-bromophenyl)naphthalen-2-ol can be compared with other similar compounds, such as:
1-(2-Hydroxy-phenylimino)-methyl-naphthalen-2-ol: This compound is used in the detection and adsorption of aluminum ions.
1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol:
Naphthalen-2-ol Mannich bases: These compounds are synthesized through similar Mannich reactions and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthalen-2-ol derivatives.
Properties
Molecular Formula |
C16H12BrNO |
---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
1-(2-amino-3-bromophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H12BrNO/c17-13-7-3-6-12(16(13)18)15-11-5-2-1-4-10(11)8-9-14(15)19/h1-9,19H,18H2 |
InChI Key |
VELOCLGURVFXGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC=C3)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.